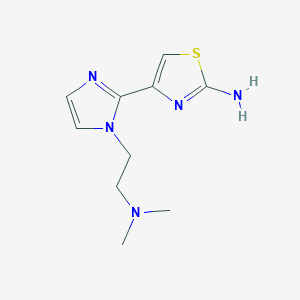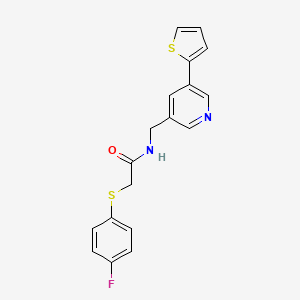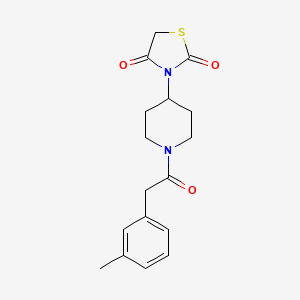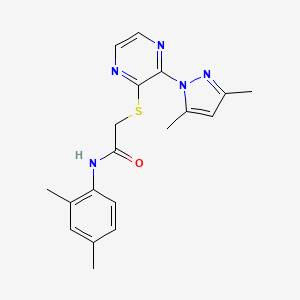![molecular formula C18H19FN4O3S B2615590 (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1286727-54-5](/img/structure/B2615590.png)
(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 90%, and the product was described as a white powder . The 1H NMR and 13C NMR spectra were provided, which can be used to confirm the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, C18H19FN4O3S. Detailed structural analysis would require additional spectroscopic data such as NMR, IR, and mass spectrometry.Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The solubility of the compound in DMSO is greater than 100 mg/mL, but it is insoluble in water .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to the given chemical structure have been evaluated for their anticancer potential. For instance, fluoro-substituted benzo[b]pyrans and their derivatives have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). Another study highlighted the synthesis and evaluation of novel fluorine-containing pyrazoles and benzo[d]oxazoles, which exhibited promising antibacterial and antifungal activities, with some derivatives showing potential against bacterial strains (Gadakh et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of compounds with similar structures has yielded positive outcomes. A series of new compounds were synthesized, including thiazolyl pyrazole and benzoxazole derivatives, which were tested for their antibacterial screening. The results indicated significant activity, pointing to the potential of these compounds in developing new antimicrobial agents (Landage et al., 2019).
Molecular Interaction and Enzyme Inhibition
Several studies have focused on the molecular interactions and enzyme inhibitory activities of compounds structurally related to the query. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was investigated for its interaction with the CB1 cannabinoid receptor, providing insights into the development of receptor-specific drugs (Shim et al., 2002).
Selective Estrogen Receptor Modulators
Research into selective estrogen receptor modulators (SERMs) led to the discovery of compounds with potent estrogen antagonist properties, which are crucial for developing treatments for conditions such as breast cancer (Palkowitz et al., 1997).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available literature. Its unique structure suggests potential applications in drug discovery and development, offering opportunities for studying biological pathways and designing new therapeutic agents.
Propiedades
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-22-10-13(16(21-22)25-2)17(24)23-7-5-12(6-8-23)26-18-20-14-4-3-11(19)9-15(14)27-18/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZAUKZIJMJDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)
methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2615521.png)
![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)
![3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)